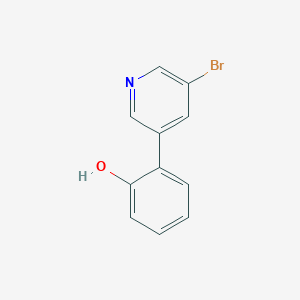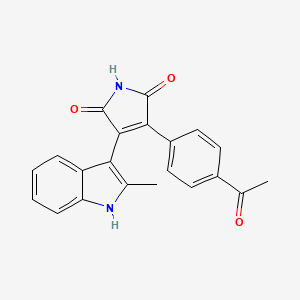
N-(6-bromoquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromoquinolin-2-yl)acetamide is an organic compound with the molecular formula C11H9BrN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the quinoline ring and an acetamide group at the 2nd position makes this compound unique and of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-2-yl)acetamide typically involves the bromination of quinoline followed by acetamidation. One common method involves the following steps:
Bromination: Quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.
Acetamidation: The brominated quinoline is then reacted with acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
N-(6-bromoquinolin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
N-(6-bromoquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of N-(6-bromoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
N-(5-bromoquinolin-6-yl)acetamide: Similar in structure but with the bromine atom at a different position.
N-(6-chloroquinolin-2-yl)acetamide: Similar but with a chlorine atom instead of bromine.
N-(6-fluoroquinolin-2-yl)acetamide: Similar but with a fluorine atom instead of bromine.
Uniqueness
N-(6-bromoquinolin-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the acetamide group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC 名称 |
N-(6-bromoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI 键 |
BILXOSSFNMSECI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


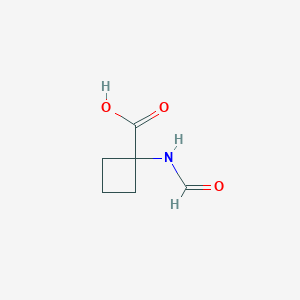
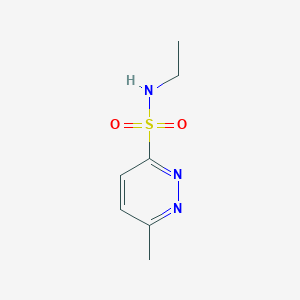
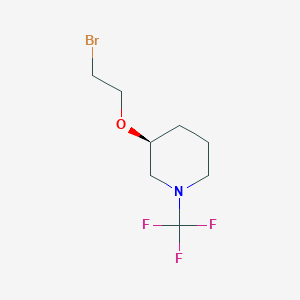
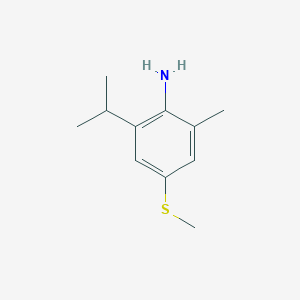
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
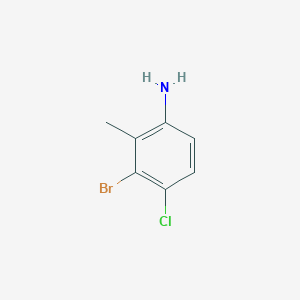
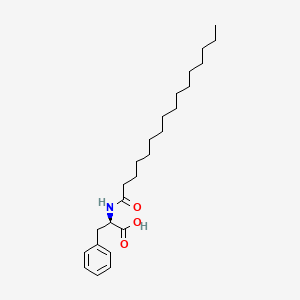
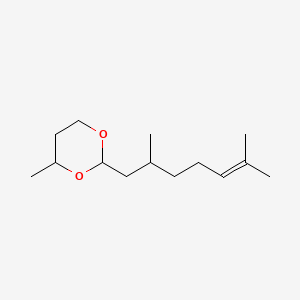
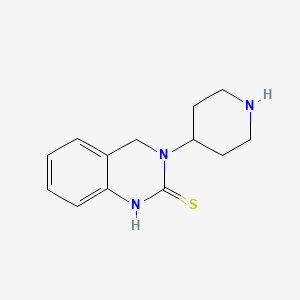
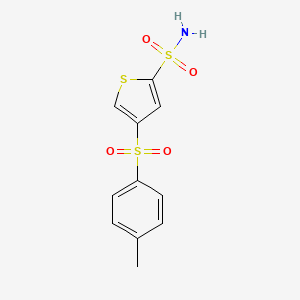

![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
